
1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol is an organic compound that features a dioxolane ring fused with a phenyl group and an ethane-1,2-diol moiety
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol can be synthesized through the acetalization of benzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound may involve similar acetalization processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of molecular sieves or orthoesters can also aid in the effective removal of water, ensuring high purity of the final product .
化学反应分析
Types of Reactions
1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring to diols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products Formed
Oxidation: Benzaldehyde and ethylene glycol.
Reduction: Ethane-1,2-diol and phenylmethanol.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthesis.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of polymers and as a solvent in various chemical processes.
作用机制
The mechanism by which 1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol exerts its effects involves the formation of stable acetal or ketal structures, protecting carbonyl groups from unwanted reactions. The compound interacts with molecular targets through hydrogen bonding and van der Waals forces, stabilizing reactive intermediates and facilitating desired transformations .
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A simpler analog without the phenyl group.
1,3-Dioxane: A six-membered ring analog with similar protective properties.
Ethylene glycol: A diol component without the dioxolane ring .
Uniqueness
1-(2-Phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol is unique due to its combination of a dioxolane ring with a phenyl group and an ethane-1,2-diol moiety, providing enhanced stability and reactivity compared to its simpler analogs. This structural uniqueness makes it particularly valuable in complex synthetic applications and industrial processes .
属性
CAS 编号 |
114184-98-4 |
|---|---|
分子式 |
C11H14O4 |
分子量 |
210.23 g/mol |
IUPAC 名称 |
1-(2-phenyl-1,3-dioxolan-4-yl)ethane-1,2-diol |
InChI |
InChI=1S/C11H14O4/c12-6-9(13)10-7-14-11(15-10)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2 |
InChI 键 |
OIHSPKTUKHZNBY-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(O1)C2=CC=CC=C2)C(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-2-phenyl-2,3-dihydro-1H-benzo[f]indole-4,9-dione](/img/structure/B14286607.png)
![[(Octadecyloxy)methyl]benzene](/img/structure/B14286612.png)
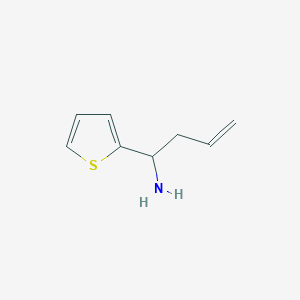

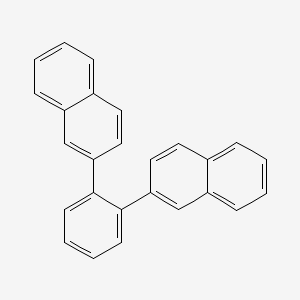
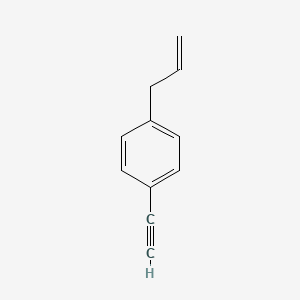
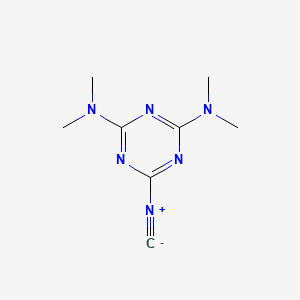
![2-(Chloromethyl)-8,8-dimethyl-1,4,6-trioxaspiro[4.4]nonan-9-ol](/img/structure/B14286639.png)
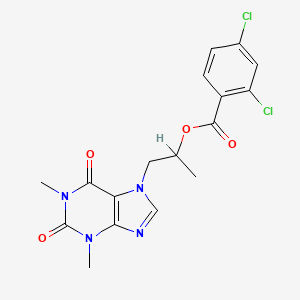
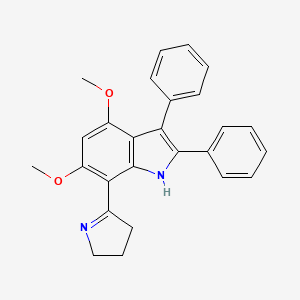

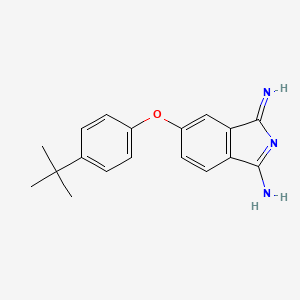
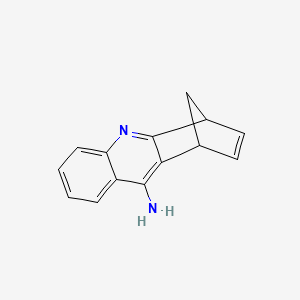
![Chloro(dimethyl)[4-(prop-1-en-2-yl)phenyl]silane](/img/structure/B14286682.png)
